molecular formula C18H16FN3O4 B2560712 Ethyl 1-(4-fluorophenyl)-4-((furan-2-ylmethyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 922016-74-8

Ethyl 1-(4-fluorophenyl)-4-((furan-2-ylmethyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2560712
CAS No.: 922016-74-8
M. Wt: 357.341
InChI Key: RCVUPKBCXBRLHO-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-4-((furan-2-ylmethyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C18H16FN3O4 and its molecular weight is 357.341. The purity is usually 95%.
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Biological Activity

Ethyl 1-(4-fluorophenyl)-4-((furan-2-ylmethyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 922016-74-8) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity based on diverse sources, including synthesis methods, biological evaluation studies, and case studies.

  • Molecular Formula : C₁₈H₁₆FN₃O₄
  • Molecular Weight : 357.3 g/mol
  • Structure : The compound features a pyridazine core substituted with a furan moiety and a 4-fluorophenyl group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound involves several steps that include the formation of the pyridazine ring and the introduction of the furan and fluorophenyl groups. The detailed synthetic pathway has not been extensively documented in the available literature but is crucial for understanding its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown promising cytotoxicity against various cancer cell lines:

Cell Line Cytotoxicity Observed
DU145High
A549Moderate
SKOV3High
MCF7Moderate

These findings suggest that modifications in the substituents can enhance or diminish the cytotoxic effects, indicating a structure-activity relationship (SAR) that warrants further investigation .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar compounds have demonstrated activity against both bacterial and fungal strains. For example, derivatives with furan moieties exhibited significant antibacterial activity against:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.9 μg/mL
Bacillus subtilis4.6 μg/mL

This activity suggests that the furan and fluorophenyl groups may play critical roles in enhancing antimicrobial efficacy .

Case Studies

A notable case study involved the evaluation of related compounds in vitro against a panel of cancer cell lines. The results indicated that compounds with similar structural features exhibited varying degrees of cytotoxicity, emphasizing the importance of functional group positioning and electronic effects in determining biological activity.

Example Study Findings:

  • Cytotoxicity Testing : A series of related compounds were tested against DU145 and A549 cell lines.
    • Compounds with longer alkyl chains showed increased cytotoxicity.
    • The presence of electron-withdrawing groups like fluorine enhanced activity against specific cancer types.
  • Antimicrobial Testing : Another study focused on derivatives with furan substitutions, which demonstrated significant antibacterial effects.
    • The structure-function relationship was analyzed, revealing that specific substitutions could optimize antimicrobial potency.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-(furan-2-ylmethylamino)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4/c1-2-25-18(24)17-15(20-11-14-4-3-9-26-14)10-16(23)22(21-17)13-7-5-12(19)6-8-13/h3-10,20H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVUPKBCXBRLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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